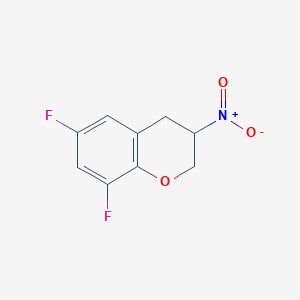
2-Bromo-1-(pyridazin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(pyridazin-4-yl)ethanone is an organic compound with the molecular formula C6H5BrN2O It is a brominated derivative of ethanone, featuring a pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(pyridazin-4-yl)ethanone typically involves the bromination of 1-(pyridazin-4-yl)ethanone. One common method includes the reaction of 1-(pyridazin-4-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
2-Bromo-1-(pyridazin-4-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of alcohols from the reduction of the carbonyl group.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
科学的研究の応用
2-Bromo-1-(pyridazin-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological processes.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-1-(pyridazin-4-yl)ethanone depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the carbonyl group can participate in different types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which can influence the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-Bromo-1-(pyridin-4-yl)ethanone: Similar structure but with a pyridine ring instead of a pyridazine ring.
2-Bromo-1-(pyrimidin-4-yl)ethanone: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
2-Bromo-1-(pyrazin-4-yl)ethanone: Similar structure but with a pyrazine ring instead of a pyridazine ring.
Uniqueness
2-Bromo-1-(pyridazin-4-yl)ethanone is unique due to the presence of the pyridazine ring, which can impart different chemical and biological properties compared to its analogs with pyridine, pyrimidine, or pyrazine rings. The specific arrangement of nitrogen atoms in the pyridazine ring can influence the compound’s reactivity and interactions with biological targets.
特性
CAS番号 |
1211541-01-3 |
|---|---|
分子式 |
C6H5BrN2O |
分子量 |
201.02 g/mol |
IUPAC名 |
2-bromo-1-pyridazin-4-ylethanone |
InChI |
InChI=1S/C6H5BrN2O/c7-3-6(10)5-1-2-8-9-4-5/h1-2,4H,3H2 |
InChIキー |
RTSIVSRCDLXBMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=NC=C1C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid](/img/structure/B12972713.png)





![Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12972768.png)
![2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B12972771.png)

![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12972792.png)

![Methyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12972801.png)
